molecular formula C15H16N2O4S2 B2409208 N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide CAS No. 941974-33-0

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide

Cat. No. B2409208
CAS RN: 941974-33-0
M. Wt: 352.42
InChI Key: QUEZJLFNRXKEGF-UHFFFAOYSA-N
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Description

“N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide” is a compound that belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Synthesis Analysis

The synthesis of such compounds often involves the cyclization of isatin hydrazones with thioglycolic acid . The yield of the synthesis process can be as high as 83% .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The presence of sulfur enhances their pharmacological properties .

Scientific Research Applications

Anticancer and Antiviral Properties

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide derivatives have been studied extensively for their potential in medical treatments. Notably, a series of novel derivatives of this compound have shown promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Specifically, these compounds demonstrated significant inhibitory activities against HCV NS5B RdRp, with certain derivatives exhibiting notable anti-inflammatory and analgesic effects without causing tissue damage in liver, kidney, colon, and brain tissues. Furthermore, select derivatives showcased modest inhibition of HCV NS5B RdRp activity (Küçükgüzel et al., 2013).

Photodynamic Therapy for Cancer Treatment

Compounds derived from this compound have also found applications in photodynamic therapy, a treatment method for cancer. New zinc phthalocyanine derivatives substituted with these compounds have exhibited high singlet oxygen quantum yields, making them potentially powerful Type II photosensitizers in cancer treatment. Their remarkable fluorescence properties and high singlet oxygen quantum yields highlight their potential in photodynamic therapy applications (Pişkin et al., 2020).

Synthesis and Evaluation as Anticancer Agents

Furthermore, derivatives of this compound have been synthesized and evaluated for their potential as anticancer and anti-HIV agents. Compounds in this category have shown moderate anticancer activity and promising anti-HIV activity, indicating their potential in the development of therapeutic agents (Pomarnacka & Kozlarska-Kedra, 2003).

Mechanism of Action

Thiazolidin-2,4-dione (TZD) analogues, which this compound is a part of, exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation . Their antimicrobial action is achieved by inhibiting cytoplasmic Mur ligases, and their antioxidant action is performed by scavenging reactive oxygen species (ROS) .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c18-22(19)12-4-11-17(22)14-9-7-13(8-10-14)16-23(20,21)15-5-2-1-3-6-15/h1-3,5-10,16H,4,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEZJLFNRXKEGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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